

# (S)-4-Phenylthiazolidine-2-thione chemical properties

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## Compound of Interest

Compound Name: (S)-4-Phenylthiazolidine-2-thione

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An In-depth Technical Guide to **(S)-4-Phenylthiazolidine-2-thione**: Properties and Applications in Asymmetric Synthesis

## Introduction

**(S)-4-Phenylthiazolidine-2-thione** is a sulfur-containing heterocyclic compound that has emerged as a powerful and versatile chiral auxiliary in modern organic synthesis.<sup>[1]</sup> Derived from the natural amino acid (S)-phenylalanine, its unique structural and electronic properties offer distinct advantages over more traditional auxiliaries, such as Evans' oxazolidinones.<sup>[2]</sup> The presence of the thione (C=S) group and the endocyclic sulfur atom significantly influences the reactivity of N-acylated derivatives, enabling highly diastereoselective carbon-carbon bond formations and facilitating mild, efficient cleavage of the auxiliary post-transformation.<sup>[3][4]</sup>

This guide provides a comprehensive overview of the chemical properties, synthesis, and application of **(S)-4-Phenylthiazolidine-2-thione**, with a particular focus on its role in asymmetric aldol reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this auxiliary for the stereocontrolled synthesis of complex chiral molecules.

## Physicochemical and Structural Properties

**(S)-4-Phenylthiazolidine-2-thione** is a white to off-white crystalline solid, stable under normal laboratory conditions.<sup>[5][6]</sup> The core of its utility lies in its rigid five-membered ring structure and

the defined stereochemistry at the C4 position, which effectively shields one face of the enolate derived from its N-acyl derivatives.

Table 1: Physicochemical Properties of **(S)-4-Phenylthiazolidine-2-thione**

Property	Value	Reference(s)
CAS Number	185137-29-5	[7],[6],[8]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NS <sub>2</sub>	[7],[6],[8]
Molecular Weight	195.30 g/mol	[7],[6],[8]
Appearance	White or off-white crystalline powder	[7],[6]
Melting Point	127 - 131 °C	[7],[6]
Optical Rotation	$[\alpha]^{20}/D = +220^\circ$ to $+230^\circ$ (c=0.35 in CHCl <sub>3</sub> )	[7],[6]
Purity	≥ 98% (GC)	[7],[6]

## Synthesis of the Chiral Auxiliary

The synthesis of thiazolidine-2-thiones is generally achieved from the corresponding 1,2-amino alcohols, which are readily prepared by the reduction of  $\alpha$ -amino acids.[9] The cyclization to form the thiazolidine-2-thione ring is accomplished by treatment with carbon disulfide (CS<sub>2</sub>), typically in the presence of a base.[2] The use of a strong base favors the formation of the thiazolidinethione over the corresponding oxazolidinethione.[9]

Caption: General synthesis pathway for **(S)-4-Phenylthiazolidine-2-thione**.

## Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis provides an efficient and rapid method for preparing the auxiliary.[2]

- To a microwave-safe reaction vessel, add (S)-phenylalaninol (1 equivalent).

- Add Dimethyl Sulfoxide (DMSO) as the solvent.
- Add carbon disulfide (CS<sub>2</sub>) (typically 2-3 equivalents).
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).
- After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield the final compound.

## Application in Asymmetric Aldol Additions

The primary application of **(S)-4-Phenylthiazolidine-2-thione** is as a chiral auxiliary in asymmetric synthesis, most notably in aldol reactions.<sup>[3][10]</sup> The process involves three key stages: acylation of the auxiliary, the stereoselective aldol addition, and subsequent removal of the auxiliary.

Caption: General workflow for an asymmetric aldol reaction.

## Mechanism of Stereocontrol

The high degree of stereoselectivity achieved with this auxiliary is attributed to the formation of a rigid, chelated transition state.<sup>[3]</sup> When using chlorotitanium enolates, the titanium atom coordinates to both the enolate oxygen and the thione sulfur atom. This chelation, combined with the steric bulk of the C4-phenyl group, forces the aldehyde to approach from the less hindered face of the enolate.

The choice and stoichiometry of the amine base are critical for controlling the stereochemical outcome.<sup>[3]</sup> This remarkable feature allows access to different aldol adducts from the same chiral auxiliary.

- "Non-Evans" Syn Aldol Product: Achieved with 1 equivalent of a hindered amine base like (-)-sparteine. The titanium forms a highly ordered chelated transition state.[3]
- "Evans" Syn Aldol Product: Achieved with 2 equivalents of the base. The second equivalent of the base is thought to disrupt the initial chelation, leading to a different transition state geometry and a reversal of selectivity.[3]

Caption: Stereocontrol via a rigid chelated titanium transition state.

## Experimental Protocol: Asymmetric Propionate Aldol Addition

This protocol describes a typical procedure for a chlorotitanium enolate-mediated aldol reaction to generate a "non-Evans" syn product.[3]

- Dissolve the N-propionyl-**(S)-4-phenylthiazolidine-2-thione** (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N<sub>2</sub> or Ar) and cool to -78 °C.
- Add titanium(IV) chloride (TiCl<sub>4</sub>) (1.1 equiv.) dropwise and stir the resulting solution for 5-10 minutes.
- Add (-)-sparteine (1.2 equiv.) dropwise. The solution typically turns a deep color. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
- Add the desired aldehyde (1.5 equiv.), either neat or as a solution in DCM, dropwise.
- Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
- Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to isolate the desired aldol adduct. Diastereomeric ratios can be determined by <sup>1</sup>H NMR analysis of the crude product.[11]

## Cleavage and Removal of the Auxiliary

A significant advantage of thiazolidinethione auxiliaries is the relative ease of their removal under mild conditions, which is often challenging with oxazolidinone-based auxiliaries.<sup>[3][4]</sup> The increased nucleophilicity of the thione sulfur facilitates cleavage.

Common Cleavage Methods:

- Direct Reduction to Aldehyde: Treatment with diisobutylaluminum hydride (DIBAL-H) can directly reduce the N-acyl group to the corresponding chiral aldehyde.<sup>[3]</sup>
- Reduction to Alcohol: Reagents like lithium borohydride (LiBH<sub>4</sub>) can reduce the acyl group to the primary alcohol.
- Conversion to Esters/Acids: Alcoholysis or hydrolysis can convert the adduct into chiral esters or carboxylic acids, respectively.
- Transamidation: Treatment with ammonium hydroxide or other amines can yield chiral amides.<sup>[10]</sup>

## Applications in Drug Development and Medicinal Chemistry

Beyond its role as a chiral auxiliary, the thiazolidine-2-thione scaffold is recognized for its presence in various biologically active molecules and its potential as a pharmacophore.<sup>[7][12]</sup>

- Pharmaceutical Intermediates: Its primary role is in the stereocontrolled synthesis of complex chiral building blocks essential for the development of new pharmaceutical agents.<sup>[7][13]</sup>
- Enzyme Inhibition: Derivatives of thiazolidine-2-thione have been investigated as inhibitors for various enzymes. For instance, certain derivatives have shown potent inhibitory activity against xanthine oxidase, a key enzyme in the development of hyperuricemia and gout.<sup>[12]</sup> <sup>[14]</sup>
- Antioxidant Properties: Some studies have explored the antioxidant potential of this class of compounds, which could be beneficial in therapeutic strategies against oxidative stress-related diseases.<sup>[7][13]</sup>

- Scaffold for Bioactive Molecules: The thiazolidine ring serves as a valuable scaffold for the synthesis of novel therapeutic agents targeting metabolic disorders and infectious diseases.  
[\[6\]](#)

## Conclusion

**(S)-4-Phenylthiazolidine-2-thione** is a highly effective and versatile chiral auxiliary that offers significant advantages for asymmetric synthesis. Its ability to direct stereochemical outcomes with high fidelity, particularly in aldol additions, is well-established. The unique capacity to access different stereoisomers by simply modifying reaction conditions, coupled with the mild conditions required for its removal, makes it an invaluable tool for chemists in academia and industry. Its growing recognition as a privileged scaffold in medicinal chemistry further cements its importance for professionals engaged in drug discovery and development.

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